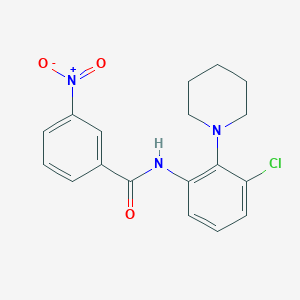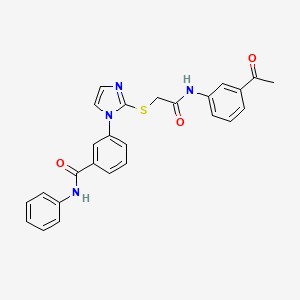
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine is a compound that has been synthesized for its potential use in scientific research. This compound is a piperazine derivative that has been modified with a pyrazole ring and a sulfonyl group. The modification of the piperazine ring provides a unique structure that can be used to study various biochemical and physiological effects.
Scientific Research Applications
Anticancer Applications
Anticancer Evaluation of Di- and Trifunctional Substituted 1,3-Thiazoles : A study highlighted the anticancer activity of polyfunctional substituted 1,3-thiazoles, demonstrating significant efficacy against a variety of cancer cell lines. Among the compounds studied, those with a piperazine substituent, including a derivative similar to the compound , showed promising anticancer properties. The study emphasizes the compound's potential as part of a broader investigation into cancer treatment options, reflecting its relevance in anticancer research (Kostyantyn Turov, 2020).
Antimicrobial Applications
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Research into novel heterocyclic compounds containing sulfonamido moieties has revealed the compound's potential in addressing bacterial infections. This study's findings suggest that certain derivatives of the compound exhibit high antibacterial activity, underscoring its utility in developing new antimicrobial agents (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).
Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives : A series of new derivatives, including pyrazoline and pyrazole compounds, were synthesized and evaluated for their antibacterial and antifungal activities. The study showcases the potential of these compounds, including derivatives of the focal compound, in treating various microbial infections, highlighting their significance in antimicrobial research (S. Y. Hassan, 2013).
Chemical Synthesis and Molecular Interaction Studies
Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane and Related Ligands : This research outlines a simple method for preparing flexible ligands, including bis(pyrazol-1-yl)alkanes, by reacting pyrazoles with various alkylating agents in a superbasic medium. The study contributes to the understanding of synthetic pathways for compounds like the one of interest, facilitating further applications in chemical synthesis (A. Potapov, G. Domina, A. Khlebnikov, V. D. Ogorodnikov, 2007).
Molecular Interaction of the Antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 Cannabinoid Receptor : While not directly related to the exact compound, this study provides insights into the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor, offering a perspective on how similar compounds might interact with biological targets. Such research is crucial for understanding the potential therapeutic applications of these compounds (J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, 2002).
properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(4-propylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2S/c1-4-5-19-6-8-20(9-7-19)27(25,26)23-13-10-22(11-14-23)12-15-24-18(3)16-17(2)21-24/h6-9,16H,4-5,10-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYPDMNGOFOTJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-propylphenyl)sulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide](/img/structure/B2711443.png)
![2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2711444.png)
![4-amino-N-isopropyl-5-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2711446.png)
![5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2711447.png)
![(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2711448.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone;hydrochloride](/img/structure/B2711450.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)
![N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2711453.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2711457.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2711462.png)